2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride
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Overview
Description
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is a chemical compound that features both aminooxy and morpholino functional groups
Mechanism of Action
Target of Action
The primary target of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is 4-aminobutyrate aminotransferase (GABA-T) . GABA-T is an enzyme that plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
This compound inhibits GABA-T activity, leading to less GABA being broken down . It functions as an inhibitor by attacking the Schiff base linkage between pyridoxal phosphate (PLP) and the enzyme, forming oxime type complexes . This results in an increase in the level of GABA in tissues .
Biochemical Pathways
By inhibiting GABA-T, this compound affects the GABAergic pathway . This leads to an increase in GABA concentration, which can influence various downstream effects, including the modulation of neuronal excitability and the inhibition of nerve transmission .
Pharmacokinetics
The related compound aminooxyacetic acid is known to inhibit aspartate aminotransferase, another plp-dependent enzyme, which is an essential part of the malate-aspartate shuttle . This could potentially impact the bioavailability of this compound.
Result of Action
The inhibition of GABA-T by this compound leads to an increase in GABA levels in tissues . This can result in various molecular and cellular effects, including the modulation of neuronal excitability, the inhibition of nerve transmission, and potential neuroprotective effects .
Biochemical Analysis
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride vary with different dosages in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride typically involves the reaction of a suitable precursor with hydroxylamine hydrochloride and morpholine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound can be used to study enzyme inhibition and protein modification.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Another compound with an aminooxy group, used as an enzyme inhibitor.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
2-(Aminooxy)-1-morpholino-1-ethanone hydrochloride is unique due to the combination of the aminooxy and morpholino functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-aminooxy-1-morpholin-4-ylethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c7-11-5-6(9)8-1-3-10-4-2-8;/h1-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYOGLAIIVQRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.